molecular formula C17H29NO B10973041 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide

Cat. No.: B10973041
M. Wt: 263.4 g/mol
InChI Key: NNJAUOLGRHZUCT-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE is an organic compound with a complex structure that includes both cyclohexenyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is synthesized through the Grignard reaction of cyclohexanone with a Grignard reagent, followed by chlorination and rearrangement reactions . This intermediate is then reacted with 3-cyclohexylpropanoic acid or its derivatives under amide formation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the cyclohexenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amine or alcohol.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE.

    N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-bromopyridyl)]-thiourea: A compound with similar structural features but different functional groups.

    N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-chloropyridyl)]-thiourea: Another structurally related compound with potential biological activity.

Uniqueness

N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE is unique due to its specific combination of cyclohexenyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-cyclohexylpropanamide

InChI

InChI=1S/C17H29NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h9,15H,1-8,10-14H2,(H,18,19)

InChI Key

NNJAUOLGRHZUCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCC2=CCCCC2

Origin of Product

United States

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